

# 5-(2-Thienyl)Pentanoic Acid physical properties

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## Compound of Interest

Compound Name: 5-(2-Thienyl)Pentanoic Acid

Cat. No.: B1207467

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An In-depth Technical Guide to the Physical Properties of **5-(2-Thienyl)Pentanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-(2-Thienyl)pentanoic acid**, also known as 5-(thiophen-2-yl)pentanoic acid or 5-(2-thienyl)valeric acid, is a carboxylic acid derivative featuring a thiophene ring linked to a pentanoic acid chain.<sup>[1][2][3]</sup> This bifunctional molecule serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, combining an aromatic, electron-rich thiophene moiety with a flexible carboxylic acid tail, makes it a versatile precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Understanding its core physical properties is the foundational first step for its effective use in any research or development setting. This guide provides a detailed overview of these properties, supported by experimental protocols and theoretical considerations.

## Molecular Structure and Identity

The fundamental identity of a chemical compound is rooted in its molecular structure. **5-(2-Thienyl)pentanoic acid** consists of a five-membered thiophene ring attached at the 2-position to a five-carbon pentanoic acid chain.

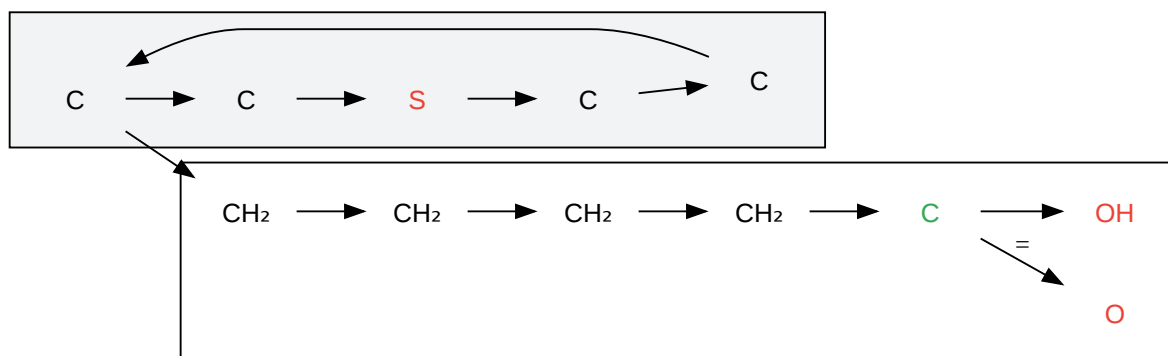


Figure 1. Molecular Structure of 5-(2-Thienyl)Pentanoic Acid

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Caption: Figure 1. Molecular Structure of **5-(2-Thienyl)Pentanoic Acid**

## Physicochemical Properties

The utility of a chemical compound in experimental work is largely dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and formulation development. The key physicochemical properties of **5-(2-Thienyl)pentanoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	21010-06-0	[3][4][5][6][7]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub> S	[3][5][7][8][9]
Molecular Weight	184.26 g/mol	[1][3][6][7][9]
Appearance	Pale cream to yellow or brown crystals/powder	[5][7]
Melting Point	34.0 – 46.0 °C (range)	[1][5][6][7]
Boiling Point	178 °C at 14 Torr (1.87 kPa)	[4][7]
Density	1.182 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4][7]
pKa	4.72 ± 0.10 (Predicted)	[4][7]
Purity	≥94.0% (GC), ≥95%	[3][5]
Storage Conditions	2-8°C, protect from light	[4][7]

## Experimental Protocol: Melting Point Determination via Capillary Method

**Principle:** The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, melting occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method provides a reliable means to determine this property.

**Methodology:**

- **Sample Preparation:**
  - Ensure the **5-(2-Thienyl)pentanoic acid** sample is completely dry and homogenous. If it appears coarse, gently crush it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
  - Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

- Invert the tube and gently tap its sealed end on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved. A densely packed sample is crucial for accurate heat conduction.
- Apparatus Setup:
  - Place the packed capillary tube into the sample holder of a melting point apparatus.
  - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block and the sample.
- Measurement:
  - Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on literature values, approx. 40°C).
  - When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is essential for allowing the temperature of the sample to equilibrate with the heating block, ensuring a precise reading.
  - Record the temperature at which the first drop of liquid appears (T1).
  - Continue heating slowly and record the temperature at which the last solid crystal melts completely (T2).
  - The melting range is reported as T1 – T2. For a pure sample, this range should be narrow (e.g., 0.5-2.0°C).

Self-Validation: The protocol's integrity is maintained by calibrating the apparatus with known standards (e.g., benzoic acid, urea) before the experiment. The sharpness of the observed melting range serves as an internal validation of the sample's purity.

Caption: Figure 2. Workflow for Melting Point Determination.

## Expected Spectroscopic Characteristics

While specific spectral data for **5-(2-Thienyl)pentanoic acid** is not readily available in public databases, its characteristic features can be predicted based on its functional groups.

- **Infrared (IR) Spectroscopy:** The molecule's IR spectrum is expected to be dominated by the carboxylic acid group. This will manifest as a very broad O-H stretching absorption from approximately 2500 to 3300  $\text{cm}^{-1}$ , which is characteristic of the hydrogen-bonded dimer form common in carboxylic acids.<sup>[10]</sup> A strong, sharp C=O (carbonyl) stretching peak should appear around 1710  $\text{cm}^{-1}$ .<sup>[10]</sup> The thiophene ring will contribute to C-H aromatic stretches just above 3000  $\text{cm}^{-1}$  and C=C stretches in the 1500-1600  $\text{cm}^{-1}$  region.
- **$^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Carboxylic Acid Proton (-COOH):** A highly deshielded proton, appearing as a broad singlet far downfield, typically in the 10-12 ppm range.<sup>[10]</sup> This signal disappears upon shaking the sample with  $\text{D}_2\text{O}$  due to proton-deuterium exchange.
  - **Thiophene Protons:** The three protons on the thiophene ring will appear in the aromatic region (approx. 6.8-7.5 ppm) and will show characteristic coupling patterns (doublet of doublets, etc.).
  - **Alkyl Chain Protons (-CH<sub>2</sub>-):** The protons on the carbon adjacent to the carboxylic acid ( $\alpha$ -carbon) will be found around 2.2-2.5 ppm. The protons on the carbon adjacent to the thiophene ring will also be slightly deshielded. The other methylene groups will appear further upfield, between approximately 1.5 and 2.0 ppm.
- **$^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Carbonyl Carbon (-COOH):** This carbon is significantly deshielded and expected to have a chemical shift in the 170-180 ppm range.<sup>[10]</sup>
  - **Thiophene Carbons:** The carbons of the thiophene ring will appear in the aromatic region, typically between 120-140 ppm.
  - **Alkyl Chain Carbons (-CH<sub>2</sub>-):** The carbons of the pentanoic acid chain will appear in the upfield region, generally between 20-40 ppm.

## Conclusion

**5-(2-Thienyl)pentanoic acid** is a low-melting solid with a defined molecular structure and weight. Its key physical properties, such as melting point and boiling point under vacuum, are

well-documented and essential for its handling and use in synthesis. The presence of the carboxylic acid and thiophene functional groups dictates its expected spectroscopic behavior, providing clear markers for its identification and characterization. This technical guide provides the foundational data and protocols necessary for scientists and researchers to confidently incorporate this versatile building block into their work.

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